molecular formula C14H22N2O2 B14742277 1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 6306-91-8

1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B14742277
CAS No.: 6306-91-8
M. Wt: 250.34 g/mol
InChI Key: BHFXTVDFKZYRFH-UHFFFAOYSA-N
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Description

1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol is an organic compound with the molecular formula C14H22N2O2 This compound is known for its unique structure, which includes a methoxy group, a phenyl group, and a piperazine ring

Preparation Methods

The synthesis of 1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps. One common method includes the reaction of phenylpiperazine with an appropriate alkylating agent, followed by methoxylation. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like sodium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloromethane, sodium carbonate, and potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with neurotransmitter transporters. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This action is beneficial in the treatment of mood disorders such as depression .

Comparison with Similar Compounds

1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to act as a triple reuptake inhibitor, a property not commonly found in similar compounds .

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its role as a triple reuptake inhibitor make it a valuable compound for further study and development.

Properties

CAS No.

6306-91-8

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C14H22N2O2/c1-18-12-14(17)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3

InChI Key

BHFXTVDFKZYRFH-UHFFFAOYSA-N

Canonical SMILES

COCC(CN1CCN(CC1)C2=CC=CC=C2)O

Origin of Product

United States

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